molecular formula C12H10FNS B8626328 5-Fluoro-2-phenylsulfanyl-phenylamine CAS No. 329217-09-6

5-Fluoro-2-phenylsulfanyl-phenylamine

Cat. No.: B8626328
CAS No.: 329217-09-6
M. Wt: 219.28 g/mol
InChI Key: KKBOAEOPDADJHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-phenylsulfanyl-phenylamine is an aromatic amine derivative featuring a fluorine atom at the 5-position and a phenylsulfanyl (thioether) group at the 2-position of the benzene ring. The fluorine substituent introduces electron-withdrawing effects, while the phenylsulfanyl group contributes steric bulk and moderate electron-donating properties via sulfur’s lone pairs. However, direct experimental data on its synthesis, biological activity, or physicochemical properties are absent in the provided evidence, necessitating inferences from structurally related analogs.

Properties

CAS No.

329217-09-6

Molecular Formula

C12H10FNS

Molecular Weight

219.28 g/mol

IUPAC Name

5-fluoro-2-phenylsulfanylaniline

InChI

InChI=1S/C12H10FNS/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H,14H2

InChI Key

KKBOAEOPDADJHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)F)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Substituent Analysis

Compound Name Core Structure Substituents (Position) Molecular Formula Key Functional Groups
This compound Benzene F (5), Ph-S- (2) C₁₂H₁₀FNS Amine, Thioether
5-Fluoro-2-methanesulfonyl-benzylamine HCl [] Benzene F (5), MeSO₂- (2) C₈H₉FNO₂S·HCl Benzylamine, Sulfonyl
5-Fluoro-2-methanesulfonylpyrimidin-4-ylamine [] Pyrimidine F (5), MeSO₂- (2) C₅H₆FN₃O₂S Pyrimidine, Sulfonyl, Amine

Key Observations :

  • Solubility : Sulfonyl-containing compounds (e.g., ) exhibit higher aqueous solubility due to polar sulfonyl groups, whereas the thioether in the target compound likely reduces solubility .

Enzymatic Interactions and Metabolic Pathways

Table 2: Enzyme Specificity and Substrate Cleavage

Compound Class Enzymatic Target Inhibition Profile Biological Relevance
Sulfonyl-containing analogs () dThd phosphorylases, uridine-deoxyuridine phosphorylases Susceptible to GPT inhibition (uridine-deoxyuridine phosphorylases) Metabolized to fluorouracil derivatives in cancer cells
Thioether-containing target compound (inferred) Likely dThd phosphorylases Resistance to GPT inhibition Potential stability in enzymatic environments

Research Findings :

  • Sulfonyl-substituted compounds (e.g., 5-Fluoro-2-methanesulfonyl-benzylamine HCl) are cleaved by dThd phosphorylases in mouse liver and HeLa cells, producing bioactive metabolites like 5-fluorouracil .
  • The phenylsulfanyl group in the target compound may resist cleavage by uridine-deoxyuridine phosphorylases due to steric and electronic differences, prolonging its half-life in vivo.

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